Pyrazole-1-carbonyl chloride

Catalog No.
S1953791
CAS No.
53355-55-8
M.F
C4H3ClN2O
M. Wt
130.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazole-1-carbonyl chloride

CAS Number

53355-55-8

Product Name

Pyrazole-1-carbonyl chloride

IUPAC Name

pyrazole-1-carbonyl chloride

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

InChI

InChI=1S/C4H3ClN2O/c5-4(8)7-3-1-2-6-7/h1-3H

InChI Key

NJXRORHHSPMXRO-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C(=O)Cl

Canonical SMILES

C1=CN(N=C1)C(=O)Cl

Pyrazole-1-carbonyl chloride is an organic compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Its chemical formula is C4H3ClN2O\text{C}_4\text{H}_3\text{ClN}_2\text{O} and it is recognized for its reactivity and versatility in organic synthesis, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound is notable for its carbonyl chloride functional group, which enhances its reactivity compared to other pyrazole derivatives.

, including:

  • Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of pyrazole-1-carboxamides, pyrazole-1-carboxylates, and pyrazole-1-carbothioates.
  • Hydrolysis: In the presence of water, it hydrolyzes to form pyrazole-1-carboxylic acid and hydrogen chloride.
  • Condensation Reactions: It can condense with hydrazines to yield hydrazides.

These reactions underline the compound's utility in synthesizing more complex molecules.

Pyrazole derivatives, including pyrazole-1-carbonyl chloride, exhibit a broad spectrum of biological activities. They have been shown to interact with various biological targets and influence multiple biochemical pathways. Research indicates that these compounds may possess anti-inflammatory, analgesic, and antimicrobial properties, making them promising candidates for drug development .

Several methods exist for synthesizing pyrazole-1-carbonyl chloride:

  • Reaction with Phosgene: Pyrazole reacts with phosgene (carbonyl dichloride) under controlled conditions to produce pyrazole-1-carbonyl chloride and hydrogen chloride:
    Pyrazole+PhosgenePyrazole 1 carbonyl chloride+Hydrogen chloride\text{Pyrazole}+\text{Phosgene}\rightarrow \text{Pyrazole 1 carbonyl chloride}+\text{Hydrogen chloride}
  • Using Thionyl Chloride: Pyrazole can also be treated with thionyl chloride, resulting in the formation of pyrazole-1-carbonyl chloride along with sulfur dioxide as a byproduct.
  • Industrial Production: In industrial settings, continuous flow reactors are often employed to enhance safety and control over reaction conditions when using hazardous reagents like phosgene .

Pyrazole-1-carbonyl chloride serves as a crucial intermediate in the synthesis of various compounds in pharmaceuticals and agrochemicals. It is utilized in creating:

  • Pyrazole-based drugs with potential therapeutic effects.
  • Agrochemical products that enhance crop protection.

The compound's reactivity enables the formation of diverse derivatives that can be tailored for specific applications .

Studies on pyrazole derivatives have revealed their interactions with several biological targets. For instance, they may modulate enzyme activity or bind to receptors involved in inflammatory processes. This interaction profile suggests their potential utility in treating various diseases by targeting specific pathways within biological systems .

Several compounds are structurally related to pyrazole-1-carbonyl chloride. The following table compares these compounds based on their structural features and unique properties:

CompoundStructure CharacteristicsUnique Features
PyrazoleParent compound without carbonyl chloride groupBasic structure; less reactive than carbonyl derivatives
PyrazolineReduced form of pyrazolePartially saturated ring; different reactivity
PyrazolidineFully saturated derivative of pyrazoleMore stable; less reactive due to saturation
PyrazoloneContains a carbonyl group at position 3Exhibits distinct biological activities compared to others

Uniqueness

Pyrazole-1-carbonyl chloride stands out due to its highly reactive carbonyl chloride functional group, which allows for a wide range of

XLogP3

1.2

Dates

Modify: 2023-08-16

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